molecular formula C8H15N5 B13314063 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13314063
M. Wt: 181.24 g/mol
InChI Key: MXLHCJNFQDTZPK-UHFFFAOYSA-N
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Description

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methylpyrrolidine group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-methylpyrrolidine with a suitable triazole precursor. One common method involves the use of 1-methylpyrrolidine and 1,2,4-triazole-3-amine under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .

Scientific Research Applications

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit fungal enzymes, thereby exerting antifungal activity. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a triazole ring and a methylpyrrolidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

1-[(1-methylpyrrolidin-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H15N5/c1-12-4-2-3-7(12)5-13-6-10-8(9)11-13/h6-7H,2-5H2,1H3,(H2,9,11)

InChI Key

MXLHCJNFQDTZPK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CN2C=NC(=N2)N

Origin of Product

United States

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